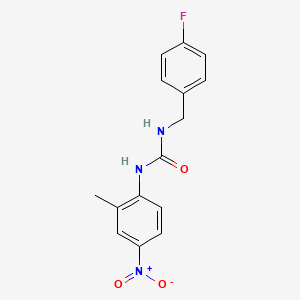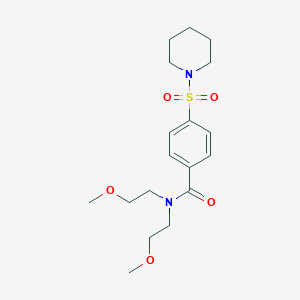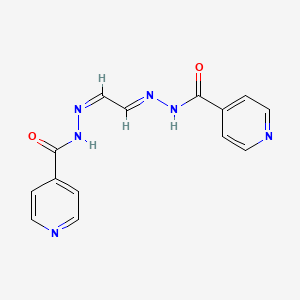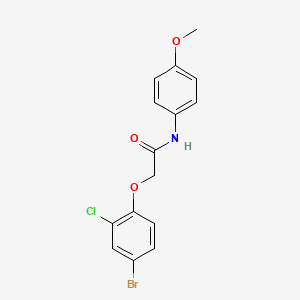
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDPB, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. CDPB is classified as a pyrrolidine derivative and has been studied for its effects on the central nervous system.
Mécanisme D'action
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders. By modulating the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide may have a neuroprotective effect and improve cognitive function.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to increase the activity of the mGluR5 receptor, leading to increased synaptic plasticity and improved cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide in lab experiments is its specificity for the mGluR5 receptor, which allows for more targeted studies. However, its synthetic nature and limited availability may make it difficult to use in larger-scale studies.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide. One area of interest is its potential therapeutic applications in neurological disorders, particularly those involving cognitive impairment. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and Alzheimer's disease. It has been shown to have neuroprotective effects and may also have anticonvulsant and analgesic properties.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c1-23-12-9-11(13(24-2)8-10(12)17)18-14(20)4-3-7-19-15(21)5-6-16(19)22/h8-9H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXVINVKZXNTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCN2C(=O)CCC2=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4672731.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672748.png)

![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4672760.png)
![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4672771.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2,6-difluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672779.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)
![3-benzyl-5-{2-[(2-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672796.png)
![[1,8-dioxo-9-(2-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4672799.png)

![4-({1-[(4-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4672818.png)